Predicted Lipophilicity (XLogP3) vs. Positional Isomer N-(3-aminophenyl)-2-(2,4-dichlorophenoxy)propanamide
Although experimentally identical XLogP3 values are computed for both the 4-amino and 3-amino positional isomers (4.1), this identity is a limitation of the fragment-based prediction algorithm which cannot discriminate between regioisomeric aromatic amines. In practice, the para-substituted aniline in the target compound presents a distinct hydrogen-bond donor geometry compared to the meta-substituted analog, potentially altering intermolecular interactions and solubility without changing the computed logP [1][2]. This distinction is critical for applications requiring defined crystal packing or supramolecular assembly.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond donor topology |
|---|---|
| Target Compound Data | XLogP3 = 4.1; para-amino orientation (1,4-substitution) |
| Comparator Or Baseline | N-(3-aminophenyl)-2-(2,4-dichlorophenoxy)propanamide (CAS 75004-52-3); XLogP3 = 4.1; meta-amino orientation (1,3-substitution) |
| Quantified Difference | XLogP3 values identical (4.1); topological difference in amino group orientation only |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
The topological differentiation in hydrogen-bond donor placement can affect molecular recognition in designed ligands or cocrystals, even when bulk lipophilicity predictions are equal.
- [1] PubChem Compound Summary CID 43081696. N-(4-aminophenyl)-2-(2,4-dichlorophenoxy)propanamide. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43081696 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary CID 43078697. N-(3-aminophenyl)-2-(2,4-dichlorophenoxy)propanamide. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43078697 (accessed 2026-04-28). View Source
